![molecular formula C13H16FNO4 B2787144 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid CAS No. 1780994-55-9](/img/structure/B2787144.png)
3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid
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Description
The compound “3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid” is a type of organic compound. It’s a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in one study, the yield was 95%, and the molecular weight was 242 . The synthesis process involved the use of various reagents and conditions, including temperature and time .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The NMR data provides information about the chemical environment of the atoms in the molecule and their connectivity .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it has been used as a reactant for protein assembly directed by synthetic molecular recognition motifs, solid-phase synthesis of gramicidin S cyclic analogs, and synthesis of HCV protease inhibitor modified analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and reactivity . For example, it has a molecular weight of 242 and shows certain reactivity patterns based on its NMR data .Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that the boc group (tert-butoxycarbonyl) is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst .
properties
IUPAC Name |
4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGSCFWYUWGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid |
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